molecular formula C5H6BrNS B1267229 5-Bromo-2,4-dimethyl-1,3-thiazole CAS No. 28599-52-2

5-Bromo-2,4-dimethyl-1,3-thiazole

Cat. No. B1267229
CAS RN: 28599-52-2
M. Wt: 192.08 g/mol
InChI Key: BSFCVAYFJQLZEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including 5-Bromo-2,4-dimethyl-1,3-thiazole, often involves bromination reactions that introduce bromine atoms into specific positions on the thiazole ring. For example, the selective bromination of 4,5-dimethylthiazole with N-bromosuccinimide under radical conditions can lead to the formation of bromo-substituted thiazoles, showcasing the regioselectivity and efficiency of such synthetic routes (Hariri et al., 1998).

Scientific Research Applications

Synthesis and Characterization

  • 5-Bromo-2,4-dimethyl-1,3-thiazole has been used in the synthesis and characterization of various chemical compounds. For instance, it contributed to the formation of a Cd(II) coordinate complex in a study, demonstrating its role in developing metal complexes with potential applications in medicinal chemistry (Jaber, Kyhoiesh, & Jawad, 2021).

Biological Activity

  • The compound has been studied for its biological activity, particularly its antifungal and antibacterial properties. The same study by Jaber et al. (2021) screened its metal complex for antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli, indicating its potential in antimicrobial research.

Pharmacological Research

  • In pharmacological contexts, 5-Bromo-2,4-dimethyl-1,3-thiazole derivatives have been explored as potential inhibitors of endocannabinoid hydrolase MAGL. A study demonstrated that these derivatives could lead to MAGL inhibition, suggesting their potential in developing new therapeutic agents (Prévost et al., 2018).

Materials Science and Organic Chemistry

  • The compound's relevance extends to materials science and organic chemistry. It has been used in the selective bromination of thiazole derivatives, contributing to the synthesis of various functionalized thiazoles with potential applications in materials science (Hariri et al., 1998).

Safety And Hazards

5-Bromo-2,4-dimethyl-1,3-thiazole is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-bromo-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-5(6)8-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCVAYFJQLZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305471
Record name 5-bromo-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethyl-1,3-thiazole

CAS RN

28599-52-2
Record name 28599-52-2
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Record name 5-bromo-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethyl-1,3-thiazole
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